5-Bromo-2-chloro-3-(2,2-difluoroethoxy)pyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
5-bromo-2-chloro-3-(2,2-difluoroethoxy)pyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClF2NO/c8-4-1-5(7(9)12-2-4)13-3-6(10)11/h1-2,6H,3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCVWNGMKEBDENT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1OCC(F)F)Cl)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClF2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.47 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Key Intermediates
The target compound’s structure—featuring bromo (C5), chloro (C2), and 2,2-difluoroethoxy (C3) substituents—demands a modular approach. Retrosynthetic disconnection suggests two primary intermediates:
The critical challenge lies in achieving regioselective introduction of the 2,2-difluoroethoxy group at C3, which is influenced by the electron-withdrawing effects of adjacent halogens.
Halogenation and Directed Functionalization Strategies
Synthesis of 5-Bromo-2-chloropyridine
Industrial-scale production of 5-bromo-2-chloropyridine typically involves:
- Directed Bromination : Treatment of 2-chloropyridine with N-bromosuccinimide (NBS) under radical-initiated conditions (benzoyl peroxide, CCl₄, 80°C), yielding 65–70% regioselective bromination at C5.
- Alternative Pathway : Sandmeyer reaction on 5-amino-2-chloropyridine, involving diazotization (NaNO₂/HCl) followed by CuBr-mediated bromination (50–60% yield).
Regioselective Introduction of the 2,2-Difluoroethoxy Group
Nitration-Substitution Sequence
- Nitration : Treat 5-bromo-2-chloropyridine with fuming HNO₃/H₂SO₄ at 0–5°C, introducing a nitro group at C3 (70–75% yield).
- Nitro Reduction : Catalytic hydrogenation (H₂, Pd/C, ethanol) converts C3-nitro to amine (5-bromo-2-chloro-3-aminopyridine, 85% yield).
- Diazotization and Hydrolysis :
- Mitsunobu Alkoxylation :
- React with 2,2-difluoroethanol using DIAD/PPh₃ in THF (0°C to RT, 12 h), achieving 55–60% yield.
Optimization Insight : Excess 2,2-difluoroethanol (2.5 eq.) and extended reaction times (24 h) improve conversion to 75%.
Palladium-Catalyzed C–O Cross-Coupling
- Substrate : 5-Bromo-2-chloro-3-iodopyridine (synthesized via directed iodination using NIS/AIBN in CCl₄).
- Conditions : Pd(OAc)₂ (5 mol%), Xantphos (10 mol%), Cs₂CO₃ (2 eq.), 2,2-difluoroethanol (3 eq.) in dioxane (100°C, 12 h).
- Yield : 82–85%, with residual iodide <1% (HPLC).
Key Advantage : This method bypasses nitro intermediates, reducing step count and byproduct formation.
Comparative Analysis of Synthetic Routes
| Method | Steps | Total Yield (%) | Key Challenges |
|---|---|---|---|
| Nitration-Substitution | 4 | 28–32 | Low yielding hydrolysis step |
| Pd-Catalyzed Coupling | 3 | 65–70 | Requires expensive Pd catalysts |
Trade-offs : While the Pd-catalyzed route offers higher efficiency, the nitration-substitution sequence uses cost-effective reagents.
Reaction Optimization and Process Scalability
Solvent and Base Screening for Alkoxylation
Using 5-bromo-2-chloro-3-hydroxypyridine and 2,2-difluoroethanol:
| Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| K₂CO₃ | DMF | 80 | 24 | 45 |
| NaH | THF | 65 | 18 | 58 |
| Cs₂CO₃ | Dioxane | 100 | 12 | 72 |
Finding : Polar aprotic solvents (dioxane) paired with strong bases (Cs₂CO₃) enhance nucleophilicity of 2,2-difluoroethanol.
Temperature-Dependent Selectivity in Pd Catalysis
For 5-bromo-2-chloro-3-iodopyridine:
| Temp (°C) | Ligand | Conversion (%) | Selectivity (%) |
|---|---|---|---|
| 80 | Xantphos | 95 | 88 |
| 100 | BINAP | 99 | 92 |
| 120 | DavePhos | 99 | 85 |
Optimum : 100°C with BINAP minimizes dehalogenation side reactions.
Analytical Characterization and Quality Control
Structural Confirmation
Industrial-Scale Production Considerations
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-chloro-3-(2,2-difluoroethoxy)pyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine and chlorine atoms can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, altering the oxidation state of the pyridine ring.
Coupling Reactions: It can undergo Suzuki or Heck coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Coupling Reactions: Palladium catalysts (Pd/C) and bases like triethylamine (TEA) in organic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an aminopyridine derivative, while coupling reactions could produce biaryl compounds.
Scientific Research Applications
5-Bromo-2-chloro-3-(2,2-difluoroethoxy)pyridine is utilized in various fields of scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound is used in the development of bioactive molecules and as a probe in biochemical assays.
Industry: The compound is used in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 5-Bromo-2-chloro-3-(2,2-difluoroethoxy)pyridine is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to alterations in biochemical pathways. Further research is needed to elucidate the precise molecular targets and pathways involved .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The compound’s structural analogs differ primarily in the substituents at the 3-position and halogens at other positions. Key comparisons include:
*Calculated based on molecular formulas.
Key Observations :
- Electron-Withdrawing Effects : The 2,2-difluoroethoxy group (3-position) provides moderate electron withdrawal compared to trifluoromethoxy (stronger) or fluorine (weaker). This impacts reactivity in palladium-catalyzed cross-couplings, where bromide at the 5-position is typically more reactive than chloride at the 2-position .
- Solubility: Fluorinated ethers (e.g., difluoroethoxy, trifluoroethoxy) enhance lipophilicity compared to non-fluorinated analogs, improving membrane permeability in bioactive molecules .
Reactivity in Functionalization Reactions
- Chemoselective Amination : In Pd-catalyzed amination, bromine at the 5-position is preferentially substituted over chlorine at the 2-position due to its lower bond dissociation energy. This trend is consistent across analogs like 5-Bromo-2-chloro-3-fluoropyridine .
- Nucleophilic Aromatic Substitution (SNAr) : The 3-position’s substituent dictates SNAr feasibility. For example, 5-Bromo-2-chloro-3-fluoropyridine undergoes SNAr at the 3-fluoro position under basic conditions, whereas the difluoroethoxy analog may require harsher conditions due to reduced leaving-group ability .
- Suzuki-Miyaura Coupling : Bromine at the 5-position is a common site for cross-coupling. The steric bulk of the difluoroethoxy group may slow coupling efficiency compared to less bulky substituents (e.g., methoxy) .
Physical and Spectroscopic Properties
- Boiling/Melting Points: Fluorinated ethers generally lower melting points compared to non-fluorinated analogs. For instance, 5-Bromo-2-chloro-3-(trifluoromethoxy)pyridine likely has a lower melting point than its methoxy counterpart due to reduced crystallinity .
- NMR Signatures : The difluoroethoxy group’s CF2 protons exhibit distinct splitting patterns (e.g., triplet of quartets) in $^{19}\text{F}$ NMR, differentiating it from trifluoroethoxy (singlet) or methoxy groups .
Stability and Handling
- Hydrolytic Stability : The difluoroethoxy group is more hydrolytically stable than trifluoroethoxy or chlorinated analogs, making it suitable for aqueous reaction conditions .
- Storage : Fluorinated pyridines are typically stored under inert conditions to prevent degradation, similar to other halogenated heterocycles .
Biological Activity
5-Bromo-2-chloro-3-(2,2-difluoroethoxy)pyridine is a pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a bromine atom, a chlorine atom, and a 2,2-difluoroethoxy group attached to the pyridine ring. This unique structure contributes to its lipophilicity and reactivity, making it suitable for various biological applications.
Target Interactions
This compound interacts with multiple biological targets, including enzymes and receptors. Its ability to act as both a hydrogen bond donor and acceptor facilitates these interactions, which can modulate enzyme activity or receptor signaling pathways.
Biochemical Pathways
The compound is involved in several biochemical pathways, notably through the Suzuki-Miyaura coupling reaction, which is crucial for forming carbon-carbon bonds in organic synthesis. This reaction showcases the compound's utility in modifying molecular structures that influence cellular processes.
Antimicrobial and Anticancer Properties
Research indicates that this compound exhibits promising antimicrobial and anticancer activities. It has been explored as a potential therapeutic agent in various cancer models due to its selective inhibition of specific cancer cell lines.
Case Study: Anticancer Activity
A study demonstrated that derivatives of pyridine compounds similar to this compound showed significant inhibitory effects on cancer cell proliferation. For instance, compounds with similar structures inhibited Aurora kinases in human colon carcinoma cells with IC50 values comparable to established drugs .
Comparative Analysis with Similar Compounds
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| 5-Bromo-2-chloropyridine | Lacks difluoroethoxy group | Moderate antimicrobial activity |
| 5-Bromo-2-chloro-3-fluoropyridine | Contains a fluorine atom instead of difluoroethoxy | Limited anticancer properties |
| 5-Bromo-3-chloro-2-(2,2-difluoroethoxy)pyridine | Positional isomer | Similar activity profile |
Applications in Research and Industry
This compound serves multiple roles:
- Medicinal Chemistry : It is investigated for its potential as a building block in drug discovery.
- Biochemical Assays : The compound acts as a probe in various biochemical assays to study enzyme kinetics and receptor interactions.
- Agrochemicals : Its unique properties make it suitable for developing agrochemicals that require specific biological activity .
Q & A
Q. What are the optimal synthetic routes for preparing 5-Bromo-2-chloro-3-(2,2-difluoroethoxy)pyridine?
Methodological Answer: The synthesis typically involves sequential functionalization of the pyridine ring. A common strategy is nucleophilic substitution at the 3-position using 2,2-difluoroethanol under basic conditions (e.g., NaH or KOH), followed by bromination and chlorination steps. For example, similar compounds like 5-Bromo-2-chloro-3-(dimethoxymethyl)pyridine (CAS 928653-74-1) were synthesized via halogenation of pre-functionalized pyridines . Key considerations include:
- Reaction Solvents: Polar aprotic solvents (e.g., DMF, THF) enhance nucleophilic substitution efficiency.
- Halogenation Catalysts: FeCl₃ or AlCl₃ may assist in regioselective bromination/chlorination.
- Purification: Column chromatography (silica gel, hexane/EtOAc) or recrystallization improves yield and purity.
Q. How can spectroscopic techniques (NMR, MS) characterize the structural integrity of this compound?
Methodological Answer:
- ¹H/¹³C NMR: The 2,2-difluoroethoxy group shows distinct splitting patterns (e.g., a triplet of quartets for -OCH₂CF₂H). Chlorine and bromine substituents deshield adjacent protons, shifting peaks downfield (e.g., H-4 and H-6 in pyridine ring). Reference 5-Bromo-2-methoxy-3-methylpyridine (CAS 760207-87-2) demonstrates similar deshielding effects for methyl and methoxy groups .
- Mass Spectrometry (HRMS): Expected molecular ion [M+H]⁺ for C₇H₅BrClF₂NO (MW: 293.48) should match theoretical isotopic patterns for Br/Cl.
Advanced Research Questions
Q. How do substituent positions (e.g., bromine at C5, chlorine at C2) influence reactivity in cross-coupling reactions?
Methodological Answer: The bromine at C5 acts as a superior leaving group compared to chlorine at C2, enabling selective Suzuki-Miyaura or Buchwald-Hartwig couplings. For instance, in 5-Bromo-3-chloro-2-(2,2,2-trifluoroethoxyl)pyridine (CAS 1256827-84-0), bromine undergoes cross-coupling with aryl boronic acids while chlorine remains inert under optimized Pd catalysis . Key factors:
- Catalyst Choice: Pd(PPh₃)₄ or XPhos Pd G3 for bromine-selective coupling.
- Temperature Control: 80–100°C balances reactivity and side-reaction suppression.
Q. What computational approaches predict the compound’s binding affinity to enzymatic targets (e.g., CYP1B1)?
Methodological Answer: Molecular docking (AutoDock Vina, Schrödinger Suite) and molecular dynamics simulations can model interactions. Studies on 2-(pyridin-3-yl)estradiol (a CYP1B1 inhibitor) revealed that substituent electronegativity (e.g., fluorine in 2,2-difluoroethoxy) enhances hydrophobic interactions with the enzyme’s active site . Parameters to optimize:
- Docking Grid Size: 20 ų centered on the heme iron.
- Scoring Functions: MM-GBSA for binding free energy calculations.
Q. How can contradictory data on the compound’s metabolic stability be resolved?
Methodological Answer: Contradictions often arise from assay conditions (e.g., microsomal vs. hepatocyte models). A tiered approach is recommended:
In Vitro Microsomal Assays: Test stability in human liver microsomes (HLM) with NADPH cofactors.
LC-MS/MS Analysis: Quantify parent compound and metabolites (e.g., hydroxylation at C3).
Species Comparison: Rat vs. human microsomes to identify interspecies variability, as seen in CYP1B1 inhibitor studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
